molecular formula C15H15ClN2 B2589711 1-Benzylindol-6-amine;hydrochloride CAS No. 2490398-69-9

1-Benzylindol-6-amine;hydrochloride

Cat. No. B2589711
CAS RN: 2490398-69-9
M. Wt: 258.75
InChI Key: KIWZTMIANAOMAA-UHFFFAOYSA-N
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Description

1-Benzylindol-6-amine;hydrochloride is a chemical compound with the CAS Number: 2490398-69-9 . It is a powder at room temperature . The IUPAC name for this compound is 1-benzyl-1H-indol-6-amine hydrochloride .


Synthesis Analysis

The synthesis of indole derivatives, such as 1-Benzylindol-6-amine;hydrochloride, can be achieved through various methods. One approach involves a one-pot, three-component Fischer indolisation–N-alkylation sequence for the rapid synthesis of 1,2,3-trisubstituted indoles . Another method involves the reduction of nitriles or amides and nitro compounds . A third method involves the alkylation of potassium phthalimide, followed by hydrolysis of the N ‑alkyl phthalimide .


Molecular Structure Analysis

The molecular structure of 1-Benzylindol-6-amine;hydrochloride can be analyzed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . The hydrogens attached to an amine show up 0.5-5.0 ppm in 1H NMR .


Chemical Reactions Analysis

Amines, such as 1-Benzylindol-6-amine;hydrochloride, are good nucleophiles and seldom serve as leaving groups in nucleophilic substitution or base-catalyzed elimination reactions . They can react with sulfonyl groups to form sulfonamides . They can also undergo reactions with carbonyls to form imine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Benzylindol-6-amine;hydrochloride include its molecular weight, which is 258.75 . It is a powder at room temperature .

Scientific Research Applications

Bioconjugation and Amide Formation

A study highlighted the mechanism of amide formation in aqueous media, using carbodiimide for bioconjugation. This research is pivotal for understanding how similar compounds to 1-Benzylindol-6-amine hydrochloride could facilitate the creation of amides, crucial in protein biochemistry and drug development (Nakajima & Ikada, 1995).

Orthometalation and Complex Formation

Another study focused on the orthopalladation of primary benzylamines, demonstrating the potential for creating metal-organic complexes. Such processes are essential for catalysis and the development of new materials (Vicente et al., 1997).

Corrosion Inhibition

Benzimidazole derivatives, which share structural similarities with 1-Benzylindol-6-amine hydrochloride, have been shown to serve as effective corrosion inhibitors for mild steel in acidic media. This suggests potential applications in protecting industrial materials (Tang et al., 2013).

Catalysis and Synthetic Applications

Research on palladium-catalyzed cycloaminocarbonylation illustrates the synthesis of complex organic molecules, indicating the utility of amine derivatives in facilitating diverse chemical reactions (Liu et al., 2017).

Anticancer Activity

A study on half-sandwich cyclometalated Rh(III) and Ir(III) complexes, involving benzylamine derivatives, explored their DNA/Protein binding and anticancer activity. This underscores the potential for developing new therapeutic agents (Mukhopadhyay et al., 2015).

Future Directions

The future directions for research on 1-Benzylindol-6-amine;hydrochloride and similar compounds could involve further exploration of their biological activities . Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include 1-benzylindol-6-amine;hydrochloride, have a wide range of biological and clinical applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that indole derivatives interact with their targets in a variety of ways, often resulting in significant changes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzylindol-6-amine;hydrochloride may affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the adme properties of a drug molecule are strongly influenced by its physicochemical parameters . These properties are crucial in determining the bioavailability of the drug.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that 1-Benzylindol-6-amine;hydrochloride may have diverse molecular and cellular effects.

Action Environment

It is known that the success of suzuki–miyaura cross-coupling, a widely used reaction in the synthesis of various organic compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 1-Benzylindol-6-amine;hydrochloride may also be influenced by environmental factors.

properties

IUPAC Name

1-benzylindol-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2.ClH/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12;/h1-10H,11,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWZTMIANAOMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzylindol-6-amine;hydrochloride

CAS RN

2490398-69-9
Record name 1-benzyl-1H-indol-6-amine hydrochloride
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